3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core linked to a piperidinylmethyl group substituted with a 2-methylpyridin-4-yl moiety. Structural characterization of such compounds often employs X-ray crystallography or NMR, with software like SHELX playing a role in crystallographic refinement .
Properties
IUPAC Name |
3,5-dimethyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-12-10-16(4-7-18-12)21-8-5-15(6-9-21)11-19-25(22,23)17-13(2)20-24-14(17)3/h4,7,10,15,19H,5-6,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTJPEHMEUDCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Characteristics:
- Molecular Weight: 350.44 g/mol
- CAS Number: Not specified in the search results but can be derived from its structural formula.
- Functional Groups: Isoxazole ring, sulfonamide group, and piperidine moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition:
- Antimicrobial Activity:
- Anticancer Potential:
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of DHODH:
- Antimicrobial Efficacy:
- Anticancer Activity:
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide demonstrate efficacy against various bacterial strains, including those responsible for common infections. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Neurological Disorders
The compound's structural similarity to known neuroactive agents positions it as a candidate for treating neuropsychiatric disorders. Specifically, modifications in the piperidine ring have been linked to enhanced activity at serotonin receptors, which are critical in managing conditions such as anxiety and depression. Studies have shown that derivatives can modulate receptor activity effectively, indicating a promising path for further research into treatments for dementia and related disorders .
Cancer Research
Preliminary studies suggest that isoxazole derivatives may possess anticancer properties. The ability to inhibit specific signaling pathways involved in tumor growth makes this compound an interesting subject for cancer pharmacology. Research on related compounds has shown that modifications can lead to enhanced potency against various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of various sulfonamide derivatives, including those related to the target compound, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that structural variations significantly influenced antibacterial activity, suggesting that fine-tuning the chemical structure of this compound could lead to more potent antimicrobial agents .
Case Study 2: Neuropharmacological Effects
In an exploration of the effects of piperidine-based compounds on serotonin receptors, researchers found that specific modifications could enhance receptor affinity and selectivity. This study provided insights into how structural changes in compounds like this compound could be leveraged to develop new treatments for anxiety and depression .
Chemical Reactions Analysis
Sulfonamide Bond Reactivity
The sulfonamide group (-SO₂NH-) demonstrates two primary reaction pathways:
Nucleophilic Substitution
The sulfonamide nitrogen can participate in nucleophilic reactions under basic conditions. In related compounds (e.g., 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine), sulfonamide formation occurs via reaction of a sulfonyl chloride intermediate with amines in dry acetonitrile using pyridine as an acid scavenger . For the target compound, this suggests potential for analogous synthetic routes or modifications at the sulfonamide nitrogen.
Hydrolysis
Under strongly acidic (e.g., HCl) or basic (e.g., NaOH) conditions, sulfonamides may hydrolyze to yield sulfonic acids and amines. This reaction is critical in metabolic pathways, where enzymatic cleavage of sulfonamide bonds is observed .
Piperidine and Pyridine Reactivity
The piperidine and pyridine moieties influence both synthetic and degradation pathways:
N-Alkylation/Dealkylation
The tertiary amine in the piperidine ring is susceptible to metabolic N-dealkylation, a common detoxification mechanism observed in structurally related compounds (e.g., benzoisoxazole derivatives) . This reaction involves oxidative cleavage of the C–N bond adjacent to the nitrogen, mediated by cytochrome P450 enzymes.
Aromatic Electrophilic Substitution
The 2-methylpyridin-4-yl substituent may undergo electrophilic substitution (e.g., nitration, halogenation) at the pyridine ring’s ortho/para positions, though the electron-withdrawing sulfonamide group could reduce reactivity.
Ring-Opening Reactions
Under reductive conditions (e.g., catalytic hydrogenation), the isoxazole ring may open to form β-keto amides. This has been observed in related isoxazole sulfonamides under hydrogenation at elevated pressures .
Electrophilic Additions
Electrophiles may attack the nitrogen or oxygen of the isoxazole ring, though the presence of electron-withdrawing groups suppresses such reactivity.
Stability Under Synthetic and Physiological Conditions
Synthetic Modifications
Key synthetic routes for analogous compounds include:
-
Suzuki Coupling : Used to introduce aryl/heteroaryl groups to the pyridine ring (e.g., synthesis of biphenyl derivatives via Pd catalysis) .
-
Mitsunobu Reaction : For etherification of phenolic intermediates, though not directly applicable to the target compound’s structure .
Metabolic Pathways
In vivo studies on related sulfonamides reveal:
-
Primary Pathway : Sulfonamide bond cleavage (50–60% of metabolites) .
-
Secondary Pathway : Piperidine N-dealkylation (20–30%) and hydroxylation of the pyridine ring (10–15%) .
Reactivity in Drug Design Contexts
The compound’s sulfonamide and piperidine groups make it a candidate for:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with other sulfonamide- and piperidine-containing molecules. Below is a comparative analysis based on evidence:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Target vs. Compound 15b :
- Both share the isoxazole sulfonamide core, but 15b incorporates a cyclobutene-dione group, which introduces electrophilic reactivity. This modification could enable covalent interactions with cysteine residues in target proteins, a mechanism absent in the target compound .
- The methylpyridine group in the target compound may enhance solubility compared to 15b ’s cyclobutene-dione, which is more lipophilic.
Target vs. Fentanyl Analogs: The fentanyl derivatives (e.g., β-methyl fentanyl) feature a piperidine-propanamide backbone optimized for μ-opioid receptor binding . In contrast, the target compound’s sulfonamide and methylpyridine groups suggest divergent biological targets, such as kinases or carbonic anhydrases.
Research Implications and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step reactions, similar to 15b ’s preparation via reductive amination and sulfonylation .
- Spectroscopic Characterization : NMR data for 15b (δ 1.2–3.5 ppm for piperidine protons) provide a benchmark for validating the target compound’s structure.
- Knowledge Gaps: Direct biological data (e.g., IC₅₀, binding affinity) for the target compound are unavailable in the provided evidence.
Q & A
Q. What are the critical steps in synthesizing 3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide, and how can purity be ensured?
The synthesis involves:
- Step 1: Coupling of the isoxazole-4-sulfonyl chloride with the piperidine-methylamine intermediate under anhydrous conditions (e.g., DCM, 0–5°C).
- Step 2: Functionalization of the pyridine ring via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination for 2-methylpyridin-4-yl substitution) .
- Purity Control: Use HPLC (>98% purity threshold) and NMR (integration of aromatic protons at δ 7.2–8.5 ppm for pyridine) to validate intermediates and final product .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
- NMR Spectroscopy: ¹H/¹³C NMR resolves the sulfonamide NH (δ 4.5–5.0 ppm) and methyl groups (δ 1.2–2.5 ppm). 2D NOESY confirms spatial proximity of the piperidine and pyridine moieties .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (calculated for C₁₉H₂₅N₄O₃S: 413.16 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s binding affinity to biological targets?
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases). The pyridine and sulfonamide groups often form hydrogen bonds with catalytic lysine or aspartate residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
Q. How should researchers resolve contradictions in bioactivity data across assays?
- Case Example: If IC₅₀ values vary between enzymatic (nM range) and cellular (µM range) assays:
- Hypothesis 1: Poor membrane permeability (test via PAMPA assay).
- Hypothesis 2: Off-target effects (validate via kinome-wide profiling) .
- Method: Use orthogonal assays (e.g., SPR for binding kinetics, CRISPR-edited cell lines for target specificity) .
Q. What strategies optimize reaction yields for piperidine-pyridine intermediates?
- Parameter Screening: Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Et₃N), and temperatures (25°C vs. 80°C). Evidence suggests THF/Et₃N at 60°C improves coupling efficiency by 30% .
- Catalysis: Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enhance pyridine functionalization (yield >85%) .
Q. How can crystallography clarify the compound’s conformational stability?
Q. What are the compound’s stability profiles under varying pH and temperature?
- Accelerated Stability Testing:
Methodological Resources
Q. Key Analytical Workflows
| Parameter | Method | Reference |
|---|---|---|
| Purity | HPLC (C18 column, 80:20 MeCN/H₂O) | |
| Structural Confirmation | ¹H/¹³C NMR, HR-MS | |
| Crystallography | SHELX suite (SHELXT/SHELXL) |
Q. Computational Tools
| Application | Software | Reference |
|---|---|---|
| Docking/MD Simulations | AutoDock Vina, GROMACS | |
| Electronic Properties | Gaussian (DFT calculations) |
Data Contradiction Analysis Framework
Identify Discrepancies: Compare IC₅₀, Ki, or EC₅₀ values across assays.
Control Experiments: Include positive/negative controls (e.g., known inhibitors).
Mechanistic Studies: Use SPR for binding kinetics or CRISPR for target validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
